molecular formula C10H9BrN2O4 B1371034 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1157079-54-3

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B1371034
CAS No.: 1157079-54-3
M. Wt: 301.09 g/mol
InChI Key: CSWZOAHKUYSXRZ-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound with a complex structure that includes a benzoxazole ring substituted with a bromopropyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amines.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: Oxidation can lead to various oxidized forms of the benzoxazole ring.

Scientific Research Applications

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets through its nitro and bromopropyl groups, which can form covalent bonds with nucleophilic sites in proteins or DNA. The benzoxazole ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromopropyl)benzene
  • 5-Nitro-2,3-dihydro-1,3-benzoxazol
  • 3-Bromopropylamine

Uniqueness

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and potential applications in different fields. The presence of both a bromopropyl and a nitro group allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H9BrN2O4
  • Molecular Weight : 301.09 g/mol

This compound features a benzoxazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. In particular:

  • Antibacterial Properties : Studies have shown that certain benzoxazole derivatives have selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against pathogens like Candida albicans . The minimal inhibitory concentrations (MICs) for these compounds suggest moderate antibacterial effectiveness.
CompoundMIC (µg/mL)Target Bacteria
132Bacillus subtilis
264Escherichia coli
316Candida albicans

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has been found to exhibit cytotoxic effects against several cancer cell lines:

  • Cancer Cell Lines Tested :
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

In vitro studies have demonstrated that certain derivatives can selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Quorum Sensing : Some studies suggest that benzoxazole derivatives can inhibit quorum sensing in bacteria, thus reducing their virulence and biofilm formation . This property is particularly relevant for treating infections caused by biofilm-forming pathogens.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including the target compound. The results indicated that while the overall antibacterial activity was moderate, certain modifications to the structure could enhance this effect significantly.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, it was observed that compounds with specific substituents on the benzoxazole ring exhibited enhanced cytotoxicity against breast and lung cancer cells. This suggests a structure-activity relationship that could be exploited for drug development.

Properties

IUPAC Name

3-(3-bromopropyl)-5-nitro-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O4/c11-4-1-5-12-8-6-7(13(15)16)2-3-9(8)17-10(12)14/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWZOAHKUYSXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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